Product packaging for Prodan(Cat. No.:CAS No. 70504-01-7)

Prodan

Cat. No.: B132024
CAS No.: 70504-01-7
M. Wt: 227.30 g/mol
InChI Key: MPPQGYCZBNURDG-UHFFFAOYSA-N
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Description

Historical Context and Development of Prodan's Solvatochromic Properties

The development of this compound as a solvatochromic fluorescent membrane probe dates back to 1979, when it was introduced by Weber and Farris wikipedia.orgnih.govrsc.org. As a "push-pull" dye, this compound possesses a large excited-state dipole moment, which is responsible for its high sensitivity to the polarity of its surroundings, whether it be a solvent or a cell membrane wikipedia.orgmdpi.com. This sensitivity manifests as a significant shift in its fluorescence emission wavelength depending on the polarity of the environment, a phenomenon known as solvatochromism wikipedia.orgmdpi.comresearchgate.net. For instance, its emission wavelength can shift from approximately 380 nm in cyclohexane (B81311) to 498 nm in methanol, and further to 520 nm in water, demonstrating its strong response to increasing polarity wikipedia.org.

Over the years, various derivatives of this compound have been developed to enhance its properties or tailor them for specific applications. Examples include Laurdan (a lipophilic derivative of lauric acid) and thiol-reactive derivatives like Badan and Acrylodan, which allow for the incorporation of this compound's environment-sensitive properties into bioconjugates wikipedia.orgthermofisher.com. More recent advancements include this compound analogs like fluorene (B118485) (FR0) and pyrene (B120774) (PA), designed to extend fluorescence wavelengths, increase absorption coefficients, and maintain high quantum yields across different solvent polarities nih.govresearchgate.net.

Significance of Environmentally Sensitive Fluorophores in Biophysical Research

Environmentally sensitive fluorophores, such as this compound, are crucial tools in biophysical research due to their ability to provide real-time, localized information about the physicochemical properties of biological systems researchgate.netnih.govcore.ac.ukgoogle.com. These dyes exhibit emission properties (e.g., fluorescence lifetimes, emission wavelengths, and quantum yields) that are highly responsive to changes in their immediate microenvironment, including polarity, viscosity, pH, and molecular order thermofisher.comnih.govcore.ac.ukrsc.org.

The significance of these probes lies in their capacity to non-invasively visualize and quantify dynamic biological processes at the molecular level nih.govsocietechimiquedefrance.frscispace.comaip.org. By conjugating these probes to biologically relevant molecules or incorporating them into structures like cell membranes, researchers can gain valuable insights into functions, activities, and interactions within living systems with high spatial and temporal resolution nih.govrsc.orgresearchgate.net. They are particularly useful for:

Monitoring protein structural dynamics and interactions: Solvatochromic fluorophores can report on conformational changes or binding events by sensing modifications in the local solvent sphere around a protein nih.govgoogle.com.

Characterizing lipid membrane properties: These probes are instrumental in studying membrane rigidity-fluidity, lipid order, phase transitions, and the distribution of lipid domains (e.g., liquid-ordered and liquid-disordered phases) nih.govmdpi.comnih.govcore.ac.uksocietechimiquedefrance.fracs.orgplos.org.

Investigating microenvironmental polarity and hydration: The spectral shifts observed in solvatochromic dyes directly reflect changes in the polarity and hydration levels of their surroundings researchgate.netcore.ac.ukarxiv.org.

The ability of these probes to convert molecular events into detectable fluorescence outputs makes them indispensable for advancing our understanding of fundamental biological processes and for applications in molecular diagnostics and drug discovery rsc.orgresearchgate.net.

Scope of this compound's Utility in Molecular and Cellular Investigations

This compound's unique solvatochromic properties have led to its widespread utility across various molecular and cellular investigations. Its sensitivity to the polarity and physical state of surrounding phospholipids (B1166683) makes it a classic membrane probe wikipedia.orgmdpi.comthermofisher.com.

Membrane Studies: this compound is extensively used to investigate the structural state, polarity, and phase transitions of lipid bilayers, as well as the influence of various factors on membrane properties nih.govuniver.kharkov.uanih.gov. It preferentially partitions into the liquid-crystalline phase of phospholipids and is sensitive to polarity variations closer to the bilayer surface compared to some other probes like Laurdan nih.gov. Studies have shown that this compound's emission spectrum in lipid bilayers can exhibit two bands, with the short-wavelength band (e.g., around 435 nm) corresponding to this compound in a low-polar environment at the boundary between hydrophilic and hydrophobic regions, and a longer-wavelength band (e.g., around 480 nm) attributed to the dye in a more polar environment near phosphate (B84403) groups univer.kharkov.ua. This compound has been used to monitor the influence of cholesterol on bilayer properties and to evaluate changes in bilayer fluidity and microenvironmental properties nih.govacs.org.

Protein Binding and Conformational Studies: this compound can serve as a non-covalently bonding probe for proteins wikipedia.org. Its spectral characteristics change significantly upon binding to proteins, allowing for the quantification of bound and unbound ligand and the calculation of binding constants nih.govcapes.gov.br. For instance, this compound binds with high affinity to human serum albumin (HSA), and its binding site corresponds to the warfarin (B611796) binding site on HSA, making it useful for characterizing specific protein binding sites and detecting potential drug-protein interactions nih.govcapes.gov.brnih.gov. This compound has also been employed to study changes in protein surface hydrophobicity resulting from protein interactions researchgate.net. Furthermore, it has been used to monitor protein unfolding and conformational changes, where changes in its fluorescence can indicate alterations in the local environment of the probe within the protein structure nih.govnih.govportlandpress.com.

Microenvironment Sensing: Beyond membranes and proteins, this compound's sensitivity to environmental polarity and hydrogen bond interactions makes it suitable for characterizing various organized systems, such as vesicles, reverse micelles, and polymeric micelles researchgate.net. It provides valuable information about the physicochemical properties of these microenvironments, including their polarity and fluidity nih.govresearchgate.net. Molecular dynamics simulations have further elucidated how this compound positions itself within lipid bilayers and how its orientation and position are sensitive to the surrounding medium's polarization and structural changes induced by cosolvents like ethanol (B145695) arxiv.orgresearchgate.netusp.bracs.org.

The table below summarizes some key spectral properties of this compound in different environments, illustrating its solvatochromic behavior:

EnvironmentEmission Wavelength (nm)Reference
Cyclohexane380 wikipedia.org
N,N-dimethylformamide450 wikipedia.org
Methanol498 wikipedia.org
Water520 wikipedia.org
Lipid Bilayer (low polarity)435 univer.kharkov.ua
Lipid Bilayer (high polarity)480 univer.kharkov.ua

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO B132024 Prodan CAS No. 70504-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[6-(dimethylamino)naphthalen-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPQGYCZBNURDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990711
Record name 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70504-01-7
Record name 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70504-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prodan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070504017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[6-(Dimethylamino)-2-naphthalenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRODAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KRL7R0ZB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Photophysical Principles and Spectroscopic Characterization of Prodan

Excited State Dynamics and Intramolecular Charge Transfer (ICT) Mechanisms

Prodan's fluorescence behavior is intrinsically linked to its capacity for intramolecular charge transfer (ICT) upon electronic excitation. This process involves the transfer of electron density from the dimethylamino donor group to the propionyl acceptor group within the naphthalene (B1677914) core. acs.orgsocietechimiquedefrance.fr This charge redistribution results in a substantial increase in the molecule's dipole moment in the excited state compared to its ground state. acs.orgnih.govwikipedia.orgsocietechimiquedefrance.frwm.edu

Planar Intramolecular Charge Transfer (PICT) and Twisted Intramolecular Charge Transfer (TICT) States

The nature of the emissive excited state in this compound, specifically whether it involves a planar (PICT) or twisted (TICT) intramolecular charge transfer, has been a subject of extensive research and debate. While some donor-acceptor systems, such as dimethylaminobenzonitrile (DMABN), are archetypal examples of TICT behavior where a twist about a single bond leads to charge separation, studies on this compound and its derivatives generally support a PICT excited state. acs.orgresearchgate.netmdpi.commdpi.com

Evidence for this compound emitting from a PICT state comes from the photophysical behavior of constrained this compound derivatives. Derivatives where the amino group is forced to be coplanar with the naphthalene ring exhibit fluorescence characteristics similar to unconstrained this compound, suggesting that a twisted conformation is not essential for its characteristic emission. acs.orgwm.edumdpi.com Calculations also tend to support a planar ICT excited state where neither the amino nor the propionyl group undergoes significant twisting. acs.orgnih.gov

Solute-Solvent Interactions and Excited-State Dipole Moment Evolution

Upon excitation, this compound initially forms an S1(ππ*) excited state. In polar and hydrogen-bonding solvents, this state rapidly converts to a distinct planar intramolecular charge transfer (S1(ICT)) state. acs.orgnih.gov This conversion is driven by solvation dynamics, where the surrounding solvent molecules reorient to stabilize the newly formed, highly polar excited state. acs.orgnih.govresearchgate.netchemrxiv.org The time evolution of the excited state to the S1(ICT) final state reflects this environment relaxation and solvation dynamics. acs.orgnih.gov

The dipole moment of this compound significantly increases upon excitation due to this charge transfer. The ground state dipole moment in vacuum is approximately 5.8 D. usp.br In the excited state, the dipole moment can nearly double, and its magnitude is highly dependent on the solvent environment, increasing with solvent polarity. For instance, theoretical calculations show that the relaxed excited state dipole moment can increase from 6.1 D in cyclohexane (B81311) to 10.2 D in water. usp.br The interaction with hydrogen-bonding solvents, such as methanol, can further increase the dipole moment of this compound derivatives in the PICT state. nih.gov

Table 1: this compound Dipole Moments in Different States and Solvents

State / Solvent EnvironmentDipole Moment (Debye)Reference
Ground State (vacuum)5.8 usp.br
Vertical Excited States (vacuum)
  π–πLb (S1)5.7 usp.br
  n–π (S2)1.5 usp.br
  π–π*La (S3)11.4 usp.br
Relaxed Excited State (Solvent)
  Cyclohexane6.1 usp.br
  Dichloromethane7.7 usp.br
  Acetonitrile8.0 usp.br
  Water10.2 usp.br

Dual Fluorescence Emission Mechanisms and Interpretations

This compound exhibits a broad and asymmetric emission spectrum, often characterized by dual fluorescence bands in various environments, from nonpolar to polar solutions and even in biological systems. aip.org The interpretation of this dual emission has been a subject of ongoing discussion. aip.org

A common hypothesis attributes the dual fluorescence to a single electronic state (the first excited state, S1) but with two different emission energies: a higher energy band from a solvent-non-relaxed "locally excited" (LE) state and a lower energy band from a solvent-relaxed "intramolecular charge transfer" (ICT) state. aip.org

However, a more recent interpretation, supported by sequential hybrid Quantum Mechanics/Molecular Mechanics (S-QM/MM) methods and multi-configurational calculations, suggests that the two observed emission bands originate from two independent excited electronic states. usp.braip.orgnih.govchemrxiv.orgusp.brchemrxiv.org According to this hypothesis, the electronic excitation around 340-360 nm can populate multiple low-lying excited states (π–πLb, n–π, and π–πLa) that are close in energy and are all planar in vacuum. usp.braip.orgnih.govusp.br The relative order of these states can change depending on solvent polarity, potentially leading to internal conversions. usp.braip.orgnih.govusp.br The two emission bands are then attributed to the decay from these independent states, specifically the n–π S2 state (with a smaller dipole moment and lower emission energy) and the π–π*Lb S1 state (with a larger dipole moment and higher emission energy). usp.braip.orgnih.govchemrxiv.org

Spectroscopic Signatures in Diverse Microenvironments

This compound's fluorescence spectrum is remarkably sensitive to its surrounding microenvironment, making it a valuable probe for studying solvent polarity and specific interactions like hydrogen bonding. mdpi.comnih.govwikipedia.orgaip.org

Solvent Polarity Effects on Emission Spectra (Solvatochromism)

This compound displays strong solvatochromism, meaning its emission spectrum shifts significantly with changes in solvent polarity. acs.orgmdpi.comnih.govwikipedia.orgsocietechimiquedefrance.frwm.eduresearchgate.net This is primarily due to the large change in its dipole moment upon excitation, which leads to a substantial reorganization of solvent molecules around the excited fluorophore. wikipedia.orgsocietechimiquedefrance.fr The more polar the solvent, the greater the stabilization of the highly dipolar ICT excited state, resulting in a larger Stokes shift and a red-shift (bathochromic shift) of the emission maximum to longer wavelengths. acs.orgwikipedia.orgsocietechimiquedefrance.frresearchgate.net

For example, this compound's emission maximum shifts by approximately 120-125 nm when moving from a nonpolar solvent like cyclohexane to a highly polar solvent like water. nih.govwikipedia.orgaip.org

Table 2: this compound Emission Maxima in Different Solvents (Solvatochromism)

SolventEmission Maximum (λmax, nm)Reference
Cyclohexane~400 nih.govaip.org
Water~520-525 nih.govaip.org

Hydrogen Bonding Interactions and Fluorescence Quenching Mechanisms

Beyond general solvent polarity, specific interactions such as hydrogen bonding can profoundly influence this compound's fluorescence. Strongly hydrogen-bond donating solvents, like methanol, can lead to significant red-shifting of the fluorescence and, in some cases, fluorescence quenching. mdpi.comnih.govwm.eduresearchgate.net

The quenching mechanism often involves the formation of hydrogen bonds between the solvent and the carbonyl oxygen of this compound in its excited state, which bears a greater negative charge due to ICT. mdpi.comwm.edu Studies suggest that quenching can occur from a doubly hydrogen-bonded excited state. mdpi.com In certain this compound derivatives, the strengthening of intramolecular and intermolecular hydrogen bonds can smooth the pathway for non-radiative deactivation processes, such as surface hopping from a TICT state to the ground state, leading to partial fluorescence quenching. nih.gov This indicates that hydrogen bonding can facilitate non-emissive pathways, thereby reducing fluorescence intensity. wm.eduresearchgate.netust.hk

Computational and Theoretical Frameworks for Prodan Analysis

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Quantum mechanical (QM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are crucial for understanding the electronic structure and excited state dynamics of Prodan. These approaches provide insights into its absorption and emission characteristics, particularly in varying solvent environments.

Time-Dependent Density Functional Theory (TD-DFT) Calculations for Electronic States

Time-Dependent Density Functional Theory (TD-DFT) is frequently employed to characterize the low-lying excited electronic states of this compound and to compute its absorption and emission spectra. Studies have used TD-DFT with functionals like B3LYP and basis sets such as 6-311G(d), often incorporating solvent effects through models like the polarizable continuum model (PCM) aip.orgchemrxiv.orgchemrxiv.org.

TD-DFT calculations, alongside other theoretical models, consistently indicate that the first observed band in this compound's absorption spectrum in solution is composed of three electronic excitations that are very close in energy: π–πLb, n–π, and π–π*La aip.orgchemrxiv.orgchemrxiv.orgnih.govresearchgate.net. Excitation around 340-360 nm can populate these states aip.orgchemrxiv.orgchemrxiv.orgnih.gov. The electronic distribution of this compound is highly sensitive to its environment, leading to significant polarization effects chemrxiv.orgnih.gov. For instance, the ground state (S₀) dipole moment of this compound in vacuum is typically in the range of 5.8–6.1 D, but it can increase significantly in polar solvents like water, where the polarization effect can be as high as 76% nih.gov.

Multi-Configurational Calculations (e.g., CASSCF, CASPT2) for Excited State Characterization

Multi-configurational methods, such as Complete Active Space Self-Consistent Field (CASSCF) and second-order multi-configurational perturbation theory (CASPT2), are essential for a more accurate description of this compound's excited states, especially when dealing with complex electronic structures or charge transfer phenomena aip.orgchemrxiv.orgchemrxiv.orgrsc.org. These methods are particularly useful for characterizing the low-lying excited electronic states and deactivation mechanisms of this compound, both in vacuum and in various solvents aip.orgchemrxiv.org.

For this compound, CASSCF calculations often utilize an active space correlating 12 electrons in 12 orbitals (CASSCF(12,12)). This active space typically includes five π and six π* orbitals to describe the two lowest π–π* excited states, and an oxygen lone-pair orbital to account for the lowest n–π* excited state aip.orgchemrxiv.orgchemrxiv.org. These calculations reveal that the ground state (S₀) and the first three excited states (π–πLb, n–π, and π–π*La) have equilibrium geometries that are generally planar in vacuum aip.orgchemrxiv.orgchemrxiv.orgnih.gov. Solvent effects can alter the relative order of these excited states, potentially leading to internal conversions along the minimum energy path aip.orgchemrxiv.orgnih.gov.

Multi-configurational calculations have been instrumental in proposing a consistent explanation for this compound's dual fluorescence, suggesting that the two observed emission bands originate from two independent states: an n–π* S₂ state with a smaller dipole moment (e.g., 1.6 D in vacuum and 2.9 D in water) at lower emission energy, and a π–π*La S₃ state with a larger dipole moment (e.g., 11.2 D in vacuum and 17.2 D in water) at higher emission energy aip.orgchemrxiv.orgchemrxiv.orgnih.gov.

Table 1: Calculated Dipole Moments of this compound in Vacuum and Aqueous Solution (CASSCF/ANO-L/ESPF) aip.org

StateDipole Moment (Vacuum, D)Dipole Moment (Water, D)
S₀ (Ground State)5.39.1
π–πLb (S₁)5.810.2
n–π (S₂)1.62.9
π–π*La (S₃)11.217.2

Theoretical Modeling of Absorption and Emission Spectra

Theoretical modeling of this compound's absorption and emission spectra involves combining QM methods with solvent models. Approaches include TD-DFT with PCM, semi-empirical methods like INDO-CIS with Self-Consistent Reaction Field (SCRF) or explicit solvent molecules, and CASPT2 with electrostatic embedding (ASEC) aip.orgchemrxiv.orgchemrxiv.org. These models have shown excellent agreement with experimental absorption spectra in various solvents aip.orgchemrxiv.orgresearchgate.netacs.org.

The theoretical models consistently suggest that the broad first absorption band of this compound in solution is a superposition of three closely spaced electronic excitations aip.orgchemrxiv.orgchemrxiv.orgnih.govresearchgate.net. The solvatochromic shift, a prominent feature of this compound, is well-reproduced by these models, which attribute it to the significant change in dipole moment upon excitation and subsequent solvent reorganization aip.orgchemrxiv.orgchemrxiv.orgnih.gov. For instance, the S₃ emission exhibits a large red shift (e.g., 3.6 x 10³ cm⁻¹ or 49 nm from vacuum to water), explained by its substantial dipole moment compared to the ground state aip.orgchemrxiv.orgchemrxiv.org.

Classical Molecular Dynamics (MD) Simulations of this compound Systems

Classical Molecular Dynamics (MD) simulations are indispensable for studying the dynamic behavior of this compound within complex environments, such as lipid bilayers and proteins, at an atomistic level.

Dye Localization and Orientation within Complex Environments

MD simulations provide critical insights into the preferred localization and orientation of this compound molecules within heterogeneous biological systems. In lipid bilayers, this compound's position is highly sensitive to the charge distribution model used for the probe, which reflects the effect of medium polarization researchgate.netacs.org.

Studies in fully hydrated DLPC (dilauroylphosphatidylcholine) bilayers in the fluid phase have shown a preferential orientation of this compound: the dimethylamino group tends to point towards the membrane's center, while the carbonyl oxygen is oriented towards the membrane's interface researchgate.netacs.org. Depending on the polarization model, this compound can adopt different preferential positions. For instance, without polarization or with cyclohexane (B81311) polarization, this compound tends to stay close to the membrane's center. However, with an "in-water polarization" model, this compound moves closer to the polar headgroup region, forming strong structural correlations with choline (B1196258) groups and exposing its oxygen atom to water molecules researchgate.netacs.org. In DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) membranes, the bulky propionyl and dimethylamine (B145610) groups of this compound prefer to orient toward the membrane center due to existing voids arxiv.orgarxiv.org. The addition of cosolvents like ethanol (B145695) can alter the membrane structure, reducing void populations and diminishing this compound's orientation preference arxiv.orgarxiv.org.

This compound-Induced Perturbations on Local Environmental Properties (e.g., Lipid Order, Hydration)

This compound's presence can induce significant, albeit often localized, perturbations on the properties of its surrounding environment, such as lipid order and hydration researchgate.netresearchgate.netmdpi.comkcl.ac.ukmdpi.comrsc.orgscispace.com. MD simulations have shown that this compound differentially influences its local environment in liquid-ordered (Lo) and liquid-disordered (Ld) lipid phases researchgate.netresearchgate.netkcl.ac.ukmdpi.comrsc.org.

In simulated systems, this compound has been observed to lower the lipid order in the Ld phase and increase it in the Lo phase researchgate.netresearchgate.netkcl.ac.ukrsc.org. This contrasts with experimental data, which often shows that even a small increase in this compound concentration significantly lowers the order of both phases researchgate.netresearchgate.netkcl.ac.ukmdpi.comrsc.org. This discrepancy is attributed to the differing localizations of this compound molecules within the bilayer and their effect on the hydration of adjacent lipids researchgate.netresearchgate.netkcl.ac.ukmdpi.comrsc.org. For example, this compound can increase the hydration of the closest choline group when localized near the bilayer-water interface kcl.ac.ukscispace.com. The presence of this compound molecules within a bilayer membrane can alter the hydration state and the order of the lipid molecules, which might affect the reliability of this compound fluorescence as a technique for structural analysis of phospholipid bilayer membranes researchgate.netmdpi.com.

Table 2: Summary of this compound's Influence on Lipid Order in Simulated Lipid Bilayers researchgate.netresearchgate.netkcl.ac.ukrsc.org

Lipid PhaseThis compound's Simulated Effect on Lipid Order
Liquid-Disordered (Ld)Lowers lipid order
Liquid-Ordered (Lo)Increases lipid order

Continuum and Discrete Solvent Models for Solvation Effects

The interaction between a solute molecule like this compound and its solvent environment is a complex phenomenon that significantly impacts its electronic states and spectroscopic properties. Computational chemistry employs various models to account for these solvation effects, broadly categorized into continuum models, explicit solvent molecule simulations, and hybrid approaches. These models aim to describe the general polarity effects, specific solute-solvent interactions such as hydrogen bonding, and the dynamic relaxation of the solvent around the excited solute.

Explicit Solvent Molecule Simulations

Explicit solvent molecule simulations directly represent individual solvent molecules surrounding the solute. This approach allows for a detailed description of both solute-solvent and solvent-solvent interactions, including specific interactions like hydrogen bonding, which are crucial for molecules like this compound in protic solvents. researchgate.net Common methodologies include Monte Carlo (MC) and Molecular Dynamics (MD) simulations, which sample the configurational space of the solvent molecules around the solute. researchgate.net

Application to this compound: Explicit solvent simulations have provided valuable insights into the microscopic details of this compound's solvation. Molecular dynamics simulations have been employed to investigate the preferred positions and orientations of this compound within complex environments, such as lipid bilayers, and to analyze its solvation dynamics in various solvents, including water and alcohols. researchgate.netnih.gov These simulations are particularly important for understanding how the solvent's reorientation and specific interactions contribute to the dynamic Stokes shift observed in this compound's fluorescence. researchgate.net

Research Findings: Studies have shown that for accurate electric dipole moment calculations of this compound in water, it is fundamental to explicitly consider hydrogen-bonded water molecules. nih.govnih.gov Excited-state molecular dynamics simulations, often coupled with quantum mechanical methods (QM/MM MD), have demonstrated that a planar excited-state this compound conformer, surrounded by a sufficient number of explicit water molecules (e.g., 300) with polarization effects included, yields the best correspondence with the experimental emission spectrum. researchgate.net This underscores the importance of explicit solvent treatment for capturing the intricate interplay of solute-solvent interactions and polarization effects that dictate this compound's photophysical behavior in highly interactive environments. Explicit models can also provide detailed insights into the structure of solvation shells around the solute. nih.govuni.lu

Hybrid Solvation Approaches

Hybrid solvation approaches combine the strengths of both continuum and explicit solvent models, offering a balance between computational efficiency and accuracy, especially for complex systems and phenomena. Quantum Mechanics/Molecular Mechanics (QM/MM) is a prominent hybrid methodology where the solute (or a critical part of it) is treated quantum mechanically, while the surrounding solvent environment is described by molecular mechanics force fields or a continuum model. mdpi.comunbl.ac.id Sequential QM/MM (S-QM/MM) is a common implementation where classical simulations (MC or MD) first generate an ensemble of solute-solvent configurations, followed by quantum mechanical calculations on selected configurations to obtain averaged electronic properties. nih.govuni.luchemrxiv.org The Average Solvent Electrostatic Configuration (ASEC) technique further refines this by representing the average electrostatic environment of the solvent with a single, effective configuration for QM calculations. nih.govuni.luchemrxiv.org

Application to this compound: Hybrid QM/MM methods have been instrumental in resolving long-standing questions regarding this compound's photophysics, particularly its dual fluorescence. These methods allow for a comprehensive treatment of solvent effects, including the dynamic relaxation of the solvent and the polarization of the solute's electron density by the environment.

Research Findings: S-QM/MM methodology has been successfully applied to this compound, leading to a consistent explanation for its observed dual fluorescence. This approach suggests that the two emission bands in this compound's fluorescent spectrum arise from the decay of two independent excited electronic states: an n-π* S2 state with a smaller dipole moment and a π-π*Lb S1 state with a larger dipole moment. chemrxiv.orgaip.orgnih.govuni.luchemrxiv.org

Hybrid QM/MM procedures, especially iterative ones incorporating ASEC, have shown remarkable capabilities in modeling the polarization of this compound by its solvent environment. These calculations reveal a significant increase in this compound's dipole moment in polar solvents compared to vacuum, reflecting the strong solute-solvent interactions. For instance, the ground state dipole moment of this compound, calculated using an iterative S-QM/MM procedure (MP2/aug-cc-pVDZ), increased from 5.8 D in vacuum to 10.2 D in water, representing a 76% increase. chemrxiv.orgaip.org Similar substantial increases were observed for its excited states. aip.org This detailed understanding of dipole moment changes and excited-state characteristics, facilitated by hybrid models, is crucial for interpreting this compound's sensitivity to environmental polarity.

The following tables summarize key computational findings regarding this compound's dipole moments and excitation energies across different solvent models:

Table 1: Calculated Dipole Moments of this compound in Vacuum and Various Solvents (in Debye)

Electronic StateVacuum (CASSCF/ANO-L/ESPF) chemrxiv.orgaip.orgCyclohexane (Iterative S-QM/MM) chemrxiv.orgaip.orgDichloromethane (Iterative S-QM/MM) chemrxiv.orgaip.orgAcetonitrile (Iterative S-QM/MM) chemrxiv.orgaip.orgWater (Iterative S-QM/MM with ASEC) chemrxiv.orgaip.org
S05.36.17.78.010.2
π-πLb (S1)5.8---15.5 (approx. 167% increase from vacuum) aip.org
n-π (S2)1.6---4.5 (approx. 181% increase from vacuum) aip.org
π-π*La (S3)11.2---28.6 (approx. 154% increase from vacuum) aip.org

Table 2: Calculated Vertical Excitation Energies for this compound (in 10³ cm⁻¹)

Method/StateVacuum chemrxiv.orgCyclohexane chemrxiv.orgDichloromethane chemrxiv.orgAcetonitrile chemrxiv.orgWater chemrxiv.org
CASPT2/ASEC
1st Exc.31.9---30.6
2nd Exc.32.0---31.9
3rd Exc.34.4---33.5
Experimental-29.128.228.227.6

Prodan S Applications in Probing Biological Microenvironments

Investigations of Biological Membrane Biophysics

Prodan is widely employed to characterize the physical state and dynamics of lipid bilayers, offering insights into their organization and interactions.

This compound's emission maximum is significantly influenced by the phase state of membranes, demonstrating its utility in distinguishing between different lipid bilayer phases. caymanchem.com For instance, in multilamellar vesicles containing 1,2-dipalmitoyl-sn-glycero-3-PC (DPPC), the emission maximum of this compound shifts from approximately 440 nm in the gel phase to around 490 nm in the liquid crystalline phase. caymanchem.com This solvatochromic behavior is a result of dipolar relaxation of solvent molecules surrounding the probe in the excited state. researchgate.net

The probe preferentially partitions into the liquid-crystalline phase compared to the gel phase, and its partition coefficient between the membrane and water is dependent on the phase state and packing density of the bilayer. nih.gov The transition from a highly ordered gel phase to a more fluid liquid-crystalline phase increases the number of bilayer defects, which in turn favors the incorporation of small dye molecules like this compound. nih.gov The spectral peak corresponding to membrane-bound this compound exhibits a red-shift due to the solvent relaxation phenomenon. nih.gov

This compound has been utilized to observe the bilayer phase behavior for a series of symmetric saturated diacylphosphatidylcholines (CnPCs) with varying acyl-chain lengths. researchgate.netmdpi.com However, for longer acyl chain lengths (e.g., n = 19–22), the tighter molecular packing of the bilayer membrane can hinder the incorporation of this compound molecules, potentially limiting its suitability for observing certain phases like the Lβ′ and Pβ′ phases. researchgate.netmdpi.com

Table 1: this compound Emission Maxima in Different Membrane Phases

Membrane Phase StateEmission Maximum (nm)Reference
DPPC Gel Phase~440 caymanchem.com
DPPC Liquid Crystalline Phase~490 caymanchem.com
Liquid Crystal (Lα)485 capes.gov.br
Gel (Lβ′)435 capes.gov.br
Interdigitated Gel (LβI)507 capes.gov.br
With Cholesterol (various phases)435 nih.gov

This compound's sensitivity to environmental polarity enables its use in assessing membrane order and packing density. researchgate.netcaymanchem.comresearchgate.netmdpi.com Membrane order is directly related to the degree of lipid packing; loosely packed membranes are more polar due to increased penetration of water molecules into the lipid bilayer. tandfonline.complos.org

The generalized polarization (GP) function is a common method to quantify the degree of membrane packing using this compound's fluorescence. researchgate.nettandfonline.com A three-wavelength generalized polarization (3WGP) method has been developed to account for the contribution of this compound fluorescence arising from water, allowing for the separation of spectral properties in the lipid phase and water, and to determine the probe's partitioning. nih.govnih.gov GP values are used to infer the lipid order within membranes. researchgate.net

It is important to note that the presence of this compound molecules within a bilayer membrane can influence its local environment, potentially altering the hydration state and the order of the lipid molecules. researchgate.net Molecular dynamics simulations suggest that this compound can lower the lipid order in the liquid-disordered (Ld) phase and increase it in the liquid-ordered (Lo) phase. researchgate.net However, experimental data indicates that even a small increase in this compound concentration can significantly lower the order of both phases, highlighting a potential discrepancy that may be attributed to differing localizations of the dye molecules within the bilayer and their effect on adjacent lipid hydration. researchgate.net

This compound's emission spectra are regulated by the polarity and hydration of its surrounding environment, making it a valuable probe for studying hydration dynamics within membrane microdomains. nih.gov The solvent dipolar relaxation observed for this compound in phospholipid bilayers is attributed to the presence of a small number of water molecules at the membrane interface. researchgate.net

Studies have shown that this compound senses two distinct microenvironments within the bilayer: a polar region located at the interface near the water, and a less polar and less viscous environment situated between the phospholipid tails. acs.org These different microenvironments are characterized by distinct fluorescence lifetimes for this compound. For instance, this compound in the polar microenvironment exhibits a fluorescence lifetime of approximately 4 ns, while in the less polar region, it yields a value of 1.2 ns. acs.org

Furthermore, liquid ordered (Lo) and gel phases of lipid bilayers exhibit strong differences in their hydration levels. nih.govnih.gov this compound is particularly sensitive to polarity variations occurring closer to the bilayer surface compared to other probes like Laurdan. nih.gov Molecular dynamics simulations reveal a preferential orientation of this compound within the bilayer, with its carbonyl oxygen typically pointing toward the membrane's interface, thereby exposing it to water molecules, especially in the excited state. nih.gov

Table 2: this compound Fluorescence Lifetimes in Bilayer Microenvironments

Bilayer MicroenvironmentFluorescence Lifetime (ns)Reference
Polar Region (Interface)~4 acs.org
Less Polar Region (Between Tails)1.2 acs.org

This compound exhibits specific interactions with key membrane components, such as cholesterol and alcohols, which can significantly alter its fluorescence properties and partitioning behavior. This compound has preferential interactions with cholesterol, indicating that it is not randomly distributed within membranes containing cholesterol. nih.gov The presence of cholesterol can lead to a this compound spectrum that no longer accurately reflects the known phase state of the lipid. For example, in the presence of cholesterol, this compound's emission maximum consistently appears at 435 nm, characteristic of the noninterdigitated gel phase, regardless of the actual phase state. nih.gov

Cholesterol can also increase the partition coefficient of this compound into both liquid crystal and gel phases. nih.gov Even low concentrations of cholesterol can improve this compound partitioning, presumably by increasing the spacing among phospholipids (B1166683). nih.gov

Alcohols, such as ethanol (B145695), are known to interact with biological membranes, leading to increased fluidity and disruption of membrane structure. researchgate.net Ethanol can intercalate into membranes and associate with the head groups of phospholipids, which decreases chain order and increases the surface area per molecule. researchgate.net this compound is sensitive to both the polarity and the hydrogen-bond donating capacity of the solvent. researchgate.net In phospholipid vesicles, alcohols cause a reduction in the fluorescence intensity of the blue peak and induce a red-shift in the emission maximum of the green peak. researchgate.net Short-chain alcohols are notably more effective than longer-chain alcohols in causing this red-shift of the green peak. researchgate.net

Table 3: this compound Partition Coefficients in Lipid Phases

Lipid Phase StatePartition Coefficient (x 10^4)Reference
Interdigitated Gel0.35 nih.gov
Noninterdigitated Gel1.8 nih.gov
Liquid Crystal Phase7.6 nih.gov
Liquid Crystal with Cholesterol13 nih.gov
Gel Phase with Cholesterol13 nih.gov
With 100 mg/ml Ethanol5.1 nih.gov

Hydration Dynamics within Membrane Microdomains

Protein Microenvironment Sensing and Conformational Dynamics

This compound's solvatochromic nature also makes it a valuable probe for exploring the microenvironments of proteins and their conformational changes.

As an environment-sensitive dye, this compound has been extensively used to probe the binding sites of proteins. researchgate.net It functions as a microenvironment-sensitive reporter, capable of detecting subtle changes in protein surroundings. acs.org

This compound can effectively monitor changes in the surface hydrophobicity of proteins, which can occur as a result of interactions with other molecules, such as polysaccharides like κ-carrageenan. researchgate.net Being an uncharged fluorescent probe, this compound is particularly suitable for determining the surface hydrophobicity of proteins across a wide range of pH values. researchgate.net

Solvatochromic fluorophores, including this compound, are utilized to report dynamic changes in protein structure, thereby providing direct information on protein activity. nih.gov This capability allows for the monitoring of protein-ligand and protein-protein interactions. nih.govcore.ac.ukcore.ac.uk For instance, this compound can be incorporated into peptide sequences, enabling the development of fragment- or peptide-based probes that report interactions with specific protein domains, such as SH2 and PDZ domains. nih.gov The activation of various proteins, including calcium-binding proteins, can also be observed and monitored using this approach. nih.gov

Design and Synthesis of Advanced Prodan Based Fluorescent Probes

Rational Design Strategies for Enhanced Photophysical Properties

The inherent intramolecular charge transfer (ICT) mechanism of Prodan, where electron density shifts from the donor to the acceptor upon photoexcitation, is fundamental to its solvatochromic behavior wikipedia.orgacs.orgmdpi.commdpi.com. This charge transfer leads to an increased dipole moment in the excited state, which is then stabilized by polar solvents, resulting in a red-shifted emission nih.govnih.govacs.orgmdpi.com. Rational design aims to optimize this process, often by controlling the extent of charge separation and mitigating non-radiative pathways like twisted intramolecular charge transfer (TICT) acs.org.

Modifying the core aromatic system of this compound is a key strategy to tune its photophysical properties, particularly to achieve longer wavelength absorption and emission.

Fluorene (B118485) Analogs: Substituting the naphthalene (B1677914) core of this compound with a fluorene moiety has led to the development of derivatives such as FR0 and FR8 researchgate.netacs.orgrsc.org. These fluorene analogs exhibit superior spectroscopic properties compared to this compound, including red-shifted absorption closer to 400 nm and a significantly larger absorption coefficient (e.g., 43,000 M⁻¹ cm⁻¹ for fluorene derivatives compared to this compound) researchgate.netacs.org. They also demonstrate a much stronger fluorescence solvatochromism, attributed to a larger transition dipole moment (e.g., 14.0 D), and improved photostability while maintaining high fluorescence quantum yields researchgate.netacs.orgrsc.org.

Anthracene (B1667546) Analogs: Anthradan, a 2,6-donor-acceptor substituted anthracene, represents a benzologue of the this compound family nih.gov. This modification provides an additional spectral red shift in both absorption and emission, which is highly beneficial for biological imaging applications as it helps avoid cellular autofluorescence nih.govnih.gov. Anthradan maintains polarity-sensitive emission and exhibits high quantum yields comparable to those of this compound across various solvents nih.gov.

Pyrene (B120774) Analogs: Pyrene analogues of this compound have also been synthesized, demonstrating exceptionally high fluorescence quantum yields in both nonpolar (e.g., Φfl 0.88 in n-hexane) and polar (e.g., Φfl 0.85 in methanol) solvents nih.govresearchgate.net. This makes them promising for effective bioimaging in membranes acs.org.

The table below summarizes some comparative photophysical properties of this compound and its core-modified analogs:

Fluorophore TypeCore StructureAbsorption Max (approx.)Absorption Coefficient (M⁻¹ cm⁻¹)Transition Dipole Moment (D)SolvatochromismPhotostabilityQuantum YieldsReference
This compoundNaphthaleneBlue (e.g., 360-340 nm)--HighGoodHigh wikipedia.orgnih.govchemrxiv.org
Fluorene AnalogsFluorene~400 nm43,00014.0Much StrongerImprovedHigh researchgate.netacs.orgrsc.org
AnthradanAnthraceneRed-shifted (vs. This compound)--Similar-High nih.govnih.gov
Pyrene AnalogsPyrene-----Extremely High nih.govresearchgate.net

The strategic placement and nature of electron-donating (D) and electron-accepting (A) groups are critical for controlling the intramolecular charge transfer (ICT) and, consequently, the solvatochromic behavior of this compound derivatives wikipedia.orgnih.govacs.orgmdpi.commdpi.com. This compound itself exemplifies a D-π-A system, with the dimethylamino group as the donor and the propionyl group as the acceptor nih.gov.

Upon excitation, the stabilization of the charge-transfer state by solvent molecules leads to a red-shift in the emission spectrum, a phenomenon known as positive solvatochromism nih.govacs.orgmdpi.commdpi.com. The extent of this solvatochromic shift is directly proportional to the magnitude of the charge transfer acs.org. To enhance the efficiency and sensitivity of these probes, researchers often fine-tune the electron density distributions within the D-π-A architecture acs.org.

While intramolecular twisting, leading to twisted intramolecular charge transfer (TICT), can sometimes diminish fluorescence quantum yields by promoting non-radiative transitions, certain designs can mitigate this acs.org. For instance, this compound and its regioisomer 1,5-Prodan are understood to derive their fluorescence properties in polar solvents from a planar intramolecular charge transfer (PICT) excited state, which facilitates efficient radiative transitions mdpi.comacs.orgresearchgate.net. Studies have also explored the impact of constraining amino and carbonyl groups to be coplanar with the naphthalene core, demonstrating that such rigidification can enhance desirable properties as solvent polarity sensors researchgate.net.

The choice of acceptor group also impacts solvatochromism and other properties. For example, replacing the propionyl group with a nitrile acceptor in anthracene analogs can slightly reduce sensitivity to solvent polarity compared to this compound and Anthradan nih.gov.

Achieving red-shifted absorption and emission is a crucial goal in fluorescent probe design, particularly for biological applications, as it minimizes autofluorescence from biological systems and allows for more favorable excitation wavelengths nih.govnih.govnih.gov. Several strategies are employed to achieve this in this compound-based probes:

Extension of π-Conjugation: The most common and effective strategy involves extending the π-conjugated system of the fluorophore nih.govnih.govacs.orgresearchgate.net. This is evident in the transition from the naphthalene core of this compound to the larger fluorene or anthracene systems in its analogs nih.govnih.govresearchgate.net. For example, Anthradan, with its anthracene core, provides an additional spectral red shift compared to this compound nih.gov. Similarly, fluorene analogs of this compound show red-shifted absorption closer to 400 nm researchgate.netacs.org.

Stronger Donor/Acceptor Groups: Incorporating stronger electron-donating or electron-withdrawing groups can also lead to bathochromic shifts (red-shifts) in absorption and emission spectra by altering the energy levels of the molecular orbitals involved in the electronic transitions acs.orgmdpi.com.

Planarization of Excited State: Designs that promote a more planar intramolecular charge transfer (PICT) excited state, rather than a twisted (TICT) one, can lead to more efficient radiative transitions and often result in red-shifted emission mdpi.comacs.orgresearchgate.net. Forcing the amino and carbonyl groups to be coplanar with the aromatic core, for instance, can enhance emission in protic solvents and lead to red shifts acs.orgresearchgate.net.

Solvent Effects: While not a design strategy for the molecule itself, the inherent positive solvatochromism of this compound and its derivatives means that their emission will naturally red-shift in more polar environments due to the stabilization of the excited state nih.govnih.govacs.orgmdpi.com. This property is leveraged in their application as environmental sensors.

Substituent Effects on Electron-Donor/Acceptor Systems and Solvatochromism

Development of Environmentally-Sensitive this compound Derivatives

This compound's sensitivity to its microenvironment has led to the development of several derivatives tailored for specific biological investigations, particularly in membrane studies and bioconjugation.

Laurdan, chemically known as 1-[6-(dimethylamino)naphthalen-2-yl]dodecan-1-one, is a well-established this compound derivative featuring a lauric fatty acid chain wikipedia.orgnih.govwikipedia.orguni.lu. It was first synthesized by Gregorio Weber in 1979 and designed specifically to study dipolar relaxation on cell membranes wikipedia.org.

Key Characteristics and Mechanism:

Membrane Integration: The hydrophobic lauric acid tail of Laurdan allows it to embed within the lipid bilayer, while its naphthalene moiety positions itself at the level of the glycerol (B35011) backbones of phospholipids (B1166683), placing the fluorescent part of the molecule towards the aqueous environment wikipedia.orgconicet.gov.ar.

Sensitivity to Membrane Phase and Hydration: Laurdan is highly sensitive to membrane qualities, including phase transitions (e.g., gel vs. liquid-crystalline phases) and alterations in membrane fluidity, such as water penetration wikipedia.orgmdpi.comresearchgate.net. Its emission spectrum changes with the polarity of its environment, which is influenced by the water content in the lipid bilayer's headgroup region researchgate.netnih.gov.

Dipolar Relaxation: Upon electronic excitation, Laurdan's dipole moment significantly increases. This induces a reorientation of surrounding solvent dipoles, including water molecules within the bilayer. This solvent relaxation lowers the energy of the excited state, leading to a red-shift in the emission spectrum, especially in more fluid, hydrated environments wikipedia.orgresearchgate.netnih.gov.

Generalized Polarization (GP): Laurdan's utility in membrane studies is often quantified using the Generalized Polarization (GP) parameter. GP is calculated from the emission intensities at two distinct wavelengths, typically 440 nm (characteristic of ordered/gel phases) and 490 nm (characteristic of disordered/liquid-crystalline phases) acs.org: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) acs.org GP values range from +1 (most ordered) to -1 (least ordered), providing a measure of membrane lipid packing and phase separation (e.g., liquid-ordered (Lo) and liquid-disordered (Ld) phases) acs.org.

Research Findings and Applications:

Laurdan has been extensively used to assess the fluidity state of lipid bilayers and to characterize raft-mimicking phase-separation phenomena mdpi.comacs.org.

Studies have shown that Laurdan is incorporated heterogeneously into lipid bilayers, and its fluorescence depends on the details of this embedding, including orientation and depth of penetration mdpi.com.

It has been applied to study membrane fluidity in live cells, revealing, for instance, that the plasma membrane of cells can be more rigid than the nuclear membrane wikipedia.org.

Laurdan's sensitivity to membrane hydration and cholesterol content makes it valuable for understanding the structure and dynamics of biological membranes researchgate.netnih.gov.

Acrylodan, or 6-acryloyl-2-dimethylaminonaphthalene, is another significant this compound derivative nih.govmdpi.comontosight.aianaspec.com. It is a small-molecule organic naphthalene derivative characterized by a dimethylamine (B145610) moiety at the 2-naphthyl position and an α,β-unsaturated acryloyl moiety at the 6-naphthyl position mdpi.com.

Key Characteristics and Bioconjugation Mechanism:

Thiol Reactivity: The α,β-unsaturated acryloyl moiety of Acrylodan is highly reactive towards thiol nucleophiles, particularly the sulfhydryl side-chain of cysteine residues in proteins mdpi.comontosight.aiunideb.hufishersci.co.uk. This allows for the formation of a stable, covalent thioether linkage, enabling site-selective and durable labeling of biomolecules mdpi.comnih.govontosight.aifishersci.co.uk.

Fluorescence Enhancement upon Reaction: A notable property of Acrylodan is that its fluorescence quantum yield is often significantly enhanced after reacting with thiols mdpi.comunideb.huresearchgate.net. This phenomenon is useful for differentiating the unreacted dye from the labeled biomolecules and can be leveraged in the construction of molecular switches unideb.hu.

Environmental Sensitivity: Acrylodan retains much of the solvent sensitivity of its parent compound, this compound mdpi.com. Its fluorescence emission peak and intensity are particularly sensitive to conformational changes or ligand binding within proteins ontosight.aifishersci.co.uk. This environmental sensitivity allows it to detect changes in the local environment around the probe, such as polarity shifts or the presence of quenching agents ontosight.ai.

Applications in Biochemistry and Molecular Biology:

Protein Labeling and Conformational Studies: Acrylodan is widely used to label thiol groups in proteins, facilitating the study of protein structure, dynamics, and conformational changes ontosight.aifishersci.co.uk. It has been employed to investigate hydrophobic domains and dipolar relaxation processes in proteins like parvalbumin and troponin C .

Protein-Ligand Interactions and Folding: Its environmentally sensitive fluorescence makes it an excellent tool for monitoring protein-ligand interactions, protein folding, and the effects of denaturants on protein structure ontosight.ai.

Bioconjugate Sensors: Acrylodan derivatives have been explored as bioconjugate sensors for detecting specific molecular interactions, such as binding events between proteins and small molecules .

Limitations: While primarily known for its thiol reactivity, Acrylodan can also modify amino groups (e.g., lysine (B10760008) residues) in proteins under certain conditions, which might affect its specificity for quantifying free sulfhydryl groups in some lipoproteins nih.gov.

Constrained this compound Analogs for Mechanistic Insight

The synthesis of constrained this compound analogs has provided crucial mechanistic insights into the photophysical behavior of these solvatochromic dyes, particularly concerning the nature of their excited states. This compound, a push-pull dye with an electron-donating dimethylamino group and an electron-withdrawing propionyl group, exhibits a large excited-state dipole moment that is highly sensitive to the polarity of its environment. nih.govuni.lu Early theories proposed a twisted intramolecular charge transfer (TICT) excited state, where the amino group twists perpendicularly to the naphthalene ring. uni.lumdpi.com

However, studies on constrained derivatives have challenged this notion. For instance, compounds where the amino and carbonyl groups are constrained to be nearly coplanar with the naphthalene core have shown similar photophysical behavior to unconstrained this compound, suggesting that emission arises from a planar intramolecular charge transfer (PICT) state rather than a TICT state. uni.lumdpi.comugm.ac.idplos.orgnih.gov For example, 1-(5-methylhexyl)-2,3,7,8-tetrahydro-1H-naphtho[2,1-e]indol-9(6H)-one (Compound 7a) is a this compound derivative where both the amino and carbonyl groups are constrained to be coplanar with the naphthalene core. researchgate.netconicet.gov.arwikipedia.org Comparing its photophysical behavior with related compounds indicates that locking the amino group in a five-membered ring enhances its properties as a solvent polarity sensor. researchgate.netwikipedia.org

The restriction of intramolecular rotation in such analogs can lead to increased fluorescence quantum yields, as it limits non-radiative relaxation pathways. dbpedia.org This structural rigidity helps elucidate the precise geometric requirements for efficient charge transfer and fluorescence emission in this compound-based systems.

Cholesterol-Mimicking Fluorescent Models

Fluorescent probes designed to mimic cholesterol are vital tools for studying membrane structure, dynamics, and cholesterol's interactions within biological membranes, which are challenging to analyze directly due to cholesterol's non-fluorescent nature. researchgate.net this compound-based compounds have been synthesized to serve as such models.

Notable examples include 1-(5-methylhexyl)-2,3,7,8-tetrahydro-1H-naphtho[2,1-e]indol-9(6H)-one (Compound 7a) and 1-(5-methylhexyl)-2,3,8,9-tetrahydro-1H-naphtho[2,1-e]indol-6(7H)-one (Compound 7b). researchgate.netconicet.gov.arwikipedia.org These compounds possess this compound-like cores and are structurally similar to cholesterol, enabling them to integrate into lipid bilayers and report on their microenvironment. researchgate.netconicet.gov.ar

These cholesterol-mimicking probes are particularly useful for:

Investigating the distribution and dynamics of cholesterol within different membrane domains. uad.ac.idnih.gov

Characterizing the influence of cholesterol on membrane fluidity and phase transitions. nih.govuad.ac.idnih.gov

The sensitivity of this compound's excited-state relaxation to the local environment, including the physical state of surrounding phospholipids, allows these analogs to effectively map membrane structure changes and explore coexisting lipid domains. nih.gov

Conjugation Strategies for Targeted Biological Sensing

The utility of this compound extends significantly through its conjugation to various biomolecules, enabling targeted sensing and detection in complex biological systems.

Peptide-Fluorophore Conjugates for Protein Detection

This compound has been successfully conjugated to peptides to create fluorogenic probes for specific protein detection. This strategy capitalizes on the peptide's ability to bind to a target protein, while this compound reports on the microenvironment of the binding event through changes in its fluorescence properties.

A common approach involves conjugating this compound to a specific position within a known ligand, such as a peptide. For instance, this compound has been introduced at the C-terminus of ribonuclease S-binding peptide for the detection of Pro-S protein, yielding a fluorescence readout upon binding.

A significant advancement in this area is the use of the gp10 based-thioetherification (10BASEd-T) method. This technique allows for the site-specific conjugation of this compound, or its precursor 6-bromoacetyl-2-dimethylaminonaphthalene (B18043) (Badan), to peptides displayed on bacteriophage T7. This method facilitates the generation of diverse fluorogenic probe libraries, where the this compound moiety is precisely incorporated into the peptide sequence without compromising phage infectivity.

Fluorescent Nucleosides and other Biomolecule Linkages

This compound's solvatochromic properties have been exploited to design and synthesize novel fluorescent nucleosides, which act as microenvironment-sensitive reporters when incorporated into nucleic acids. Researchers have developed four novel fluorescent nucleosides, termed PDNX (where X = U, C, A, or G), by attaching the this compound fluorophore at pyrimidine (B1678525) C5 or purine (B94841) C8. wikipedia.orgfrontiersin.orgnih.govwikipedia.org

These this compound-conjugated nucleosides exhibit sensitive variations in their Stokes shift values depending on the orientational polarizability of the solvent. wikipedia.orgfrontiersin.org When incorporated into DNA, the PDNX nucleosides also show changes in Stokes shift values that are dependent on the DNA's structure. wikipedia.org Specifically, the excitation spectrum of a PDNX-containing duplex shifts to a longer wavelength and exhibits a smaller Stokes shift when the opposing base forms a Watson-Crick base pair with PDNX. wikipedia.org This unique photochemical characteristic allows for efficient typing of single-nucleotide polymorphisms (SNPs) in genes, offering a sensitive method for detecting specific DNA structures and interactions. wikipedia.org

Phage Display Technology for Probe Library Generation

Phage display technology provides a powerful platform for generating vast and diverse libraries of this compound-based fluorescent probes, enabling the discovery of highly specific binders for target molecules. This method involves displaying randomized peptides on the surface of bacteriophages, which can then be screened for binding affinity to a target.

The integration of this compound into phage display libraries, particularly using the T7 phage system and the 10BASEd-T conjugation strategy, allows for the creation of fluorogenic probe libraries of immense diversity (e.g., 10^9 unique sequences). In this process, a this compound synthon, such as Badan, is site-specifically conjugated to a cysteine residue within the phage-displayed peptide.

This combinatorial approach facilitates the selection of probes that not only bind specifically to a target protein but also exhibit a "color-changing and turning-on" (CCTO) property upon target recognition. For example, a this compound-conjugated peptide library was successfully used to select probes specific for glutathione (B108866) S-transferase (GST), which changed color from yellow to cyan and increased in fluorescence intensity upon binding to GST. This high-throughput screening capability is crucial for identifying novel and highly effective fluorescent probes for various biological detection and imaging applications.

Methodological Considerations and Future Perspectives in Prodan Research

Evaluation of Probe-Induced Environmental Perturbations and Their Impact on Interpretation

While Prodan serves as a sensitive reporter of its microenvironment, its presence within a system can itself induce perturbations, influencing the very properties it aims to measure researchgate.netkcl.ac.ukrsc.org. Studies utilizing molecular dynamics (MD) simulations have shown that this compound insertion can differentially affect lipid order in liquid-ordered (Lo) and liquid-disordered (Ld) phases of lipid bilayers researchgate.netkcl.ac.uk. Specifically, simulations suggest this compound lowers lipid order in the Ld phase and increases it in the Lo phase researchgate.netkcl.ac.uk. However, experimental data indicates that even a slight increase in this compound concentration can significantly reduce the order of both phases, a discrepancy potentially attributed to the varying localizations of the dye molecules within the bilayer and their influence on the hydration of adjacent lipids researchgate.netkcl.ac.uk. This alteration of the local environment, including changes in hydration state and lipid order, can compromise the reliability of this compound fluorescence as a technique for the structural analysis of phospholipid bilayer membranes researchgate.netmdpi.com.

Furthermore, this compound exhibits partitioning between the aqueous phase and the membrane bilayer, with its partition coefficient being dependent on the membrane's phase state and packing escholarship.orgnih.gov. This compound preferentially partitions into the liquid-crystalline phase over the gel phase escholarship.orgnih.gov. Accurate interpretation of fluorescence data necessitates the subtraction of signals originating from this compound molecules partitioned into the water phase researchgate.netmdpi.com.

The interpretation of this compound's complex, broad, and asymmetric emission spectrum, often displaying dual fluorescence, remains a subject of ongoing discussion aip.orgresearchgate.netchemrxiv.orgchemrxiv.org. While a common hypothesis attributes this dual emission to solvent-non-relaxed (locally excited, LE) and solvent-relaxed (internal charge transfer, ICT) states, other studies propose that it arises from two independent excited states aip.orgresearchgate.netchemrxiv.orgchemrxiv.org. Resolving the origin of this dual emission mechanism is crucial for enhancing the accuracy and utility of this compound and its derivatives as fluorescent probes in biological contexts aip.org.

This compound's photostability is another consideration, particularly in low-polarity environments, where it can undergo intersystem crossing and subsequent reactions with triplet oxygen, leading to a diminished quantum yield wikipedia.org. Additionally, this compound can aggregate in aqueous solutions, with these aggregates exhibiting different fluorescence lifetimes compared to the monomeric form, potentially introducing spectral noise into imaging data researchgate.netnih.govacs.org. The acidity of the solvent can also impact this compound's ability to accurately indicate polarity researchgate.net.

Integration with Advanced Microscopy Techniques

The integration of this compound with advanced microscopy techniques offers enhanced capabilities for probing biological systems, although certain limitations must be addressed. This compound's absorption in the ultraviolet (UV) region (approximately 360 nm) presents a challenge for cellular studies due to potential UV-induced cell damage and the stimulation of cellular autofluorescence, which can reduce the signal-to-background ratio nih.govsocietechimiquedefrance.frnih.govnih.gov. However, two-photon excitation techniques have been successfully applied with this compound, offering a means to circumvent some of the issues associated with UV excitation wikipedia.orgrsc.org.

Super-Resolution Localization Microscopy (SRLM) and Holotomographic Microscopy (HTM)While this compound's inherent photophysical properties, such as its UV absorption and limited photostability, have historically posed challenges for long-term or high-resolution imaging, there is no direct information in the provided search results detailing specific applications of this compound with Super-Resolution Localization Microscopy (SRLM) or Holotomographic Microscopy (HTM). However, the ongoing development of this compound analogs and derivatives with improved photophysical characteristics, including shifted absorption wavelengths, increased absorption coefficients, and enhanced photostability, suggests that these advanced microscopy techniques could significantly benefit from such next-generation probesnih.govnih.govrsc.org.

Challenges and Limitations in Quantitative Interpretation of Fluorescence Data

The quantitative interpretation of fluorescence data obtained using this compound is subject to several challenges and limitations:

Probe-Induced Perturbations: As discussed, this compound itself can subtly alter the properties of the biological membranes it probes, such as hydration and lipid order. This self-perturbation can complicate the accurate interpretation of structural analyses researchgate.netmdpi.comkcl.ac.uk.

Partitioning and Background Subtraction: this compound's ability to partition between the membrane and the surrounding aqueous environment necessitates careful consideration. The fluorescence signal from this compound molecules in the water phase must be accurately subtracted to obtain reliable information solely pertaining to the membrane properties researchgate.netmdpi.comescholarship.orgnih.gov.

Complex Emission Spectrum: The broad, asymmetric, and often dual-band emission spectrum of this compound makes its unequivocal interpretation challenging aip.orgresearchgate.netchemrxiv.orgchemrxiv.orgmdpi.com. The ongoing debate regarding the origin of its dual emission (e.g., from a single excited state undergoing solvent relaxation or from two independent excited states) adds to the complexity of quantitative analysis aip.orgresearchgate.net.

Photostability and Photobleaching: this compound exhibits limited photostability, particularly in low-polarity environments, where it can undergo intersystem crossing and reactions with triplet oxygen, leading to photobleaching wikipedia.orgnih.gov. Photobleaching is a general limitation in fluorescence microscopy, and the degradation products generated during this process can introduce spectral noise, further complicating data interpretation nih.govnih.govrsc.orgresearchgate.netresearchgate.net.

Concentration Effects and Aggregation: While this compound's fluorescence intensity can show linear dependence on concentration in certain solvents, indicating no self-quenching at measured concentrations acs.orgnih.gov, even small increases in this compound concentration can significantly lower lipid order in experimental systems researchgate.netkcl.ac.uk. Furthermore, this compound can aggregate in water, and these aggregates possess distinct fluorescence lifetimes, which can confound quantitative measurements if not accounted for researchgate.netacs.org.

UV Excitation: this compound's optimal excitation wavelength in the UV region (around 360 nm) can cause phototoxicity to cells and induce autofluorescence from biological samples, thereby reducing the signal-to-noise ratio and limiting its utility in live cell imaging nih.govsocietechimiquedefrance.frnih.govnih.gov.

Emerging Avenues in this compound-Based Sensor Development and Application

The challenges associated with this compound have spurred significant research into developing new this compound-based sensors and expanding their applications. A primary focus is the synthesis of this compound analogs and derivatives designed to overcome existing limitations such as UV absorption, low brightness, low quantum yield, and poor photostability nih.govsocietechimiquedefrance.frnih.govrsc.org.

One notable example is Anthradan, a benzo-analogue of this compound, which exhibits red-shifted absorption, although its brightness has been a limiting factor societechimiquedefrance.frnih.gov. More recent developments include fluorene (B118485) (FR0) and its derivatives (e.g., FπCM), engineered to extend fluorescence wavelengths, increase absorption coefficients, and significantly improve photostability and reduce phototoxicity for live lipid order imaging nih.govrsc.org. These advanced probes demonstrate promising photophysical properties, including sufficient fluorescence wavelengths, brightness, polarity responsiveness, low phototoxicity, and remarkable photostability under physiological conditions nih.gov.

Research is also exploring the "triazole effect" to modulate the optical properties of solvatochromic dyes, aiming to create new high-performance fluorosolvatochromic dyes for diverse sensing and imaging applications rsc.org. Beyond membrane studies, this compound and its derivatives are being investigated for their interactions with proteins and drugs, enabling the probing of structural changes and the estimation of binding constants portlandpress.com. The continued effort to fully understand the dual emission mechanism of this compound is considered critical for further improving its applications as a fluorescent probe in complex biological environments aip.orgresearchgate.net. Furthermore, the high two-photon cross-sections observed in some this compound derivatives suggest their potential for applications in two-photon fluorescence microscopy (2PFM) rsc.org.

Table 1: this compound's Emission Maxima in Various Solvents

SolventEmission Maximum (nm) wikipedia.org
Cyclohexane (B81311)380
N,N-dimethylformamide450
Methanol498
Water520

Table 2: this compound's Dipole Moments in Different Environments

EnvironmentDipole Moment (Debye) chemrxiv.orgchemrxiv.org
Vacuum5.8
Cyclohexane6.1
Dichloromethane7.7
Acetonitrile8.0
Water10.2

Q & A

Q. What are the primary photophysical properties of Prodan that make it a valuable fluorescent probe in membrane studies?

this compound's utility stems from its solvatochromic behavior, where its emission spectrum shifts in response to microenvironment polarity. Methodologically, researchers should:

  • Measure absorption/emission spectra in solvents of varying polarity (e.g., cyclohexane vs. methanol) to quantify Stokes shifts .
  • Use time-resolved fluorescence spectroscopy to analyze lifetime decays (nanosecond scale), which reflect solvent relaxation dynamics .
  • Compare results with computational models (e.g., TD-DFT calculations) to validate excited-state transitions .

Q. How does this compound’s dual fluorescence mechanism differ from other polarity-sensitive probes like Laurdan?

this compound emits from two independent excited states: a high-energy π-π* state and a low-energy n-π* state, unlike Laurdan, which may rely on solvent-relaxed charge transfer. To investigate:

  • Conduct excitation-wavelength-dependent fluorescence experiments (340–360 nm) to populate distinct states .
  • Compare solvent relaxation timescales using time-correlated single-photon counting (TCSPC) .

Advanced Research Questions

Q. What methodological challenges arise when reconciling computational Stokes shift predictions with experimental data for this compound?

Discrepancies often stem from neglecting non-equilibrium solvation effects in simulations. Researchers should:

  • Calculate Stokes shifts using both equilibrium (relaxed solvent) and non-equilibrium (fixed solvent) models .
  • Compare computed shifts (e.g., ΔE1cal = -2.2 × 10³ cm⁻¹) with experimental values (ΔE1exp = -3.6 × 10³ cm⁻¹) to quantify errors .
  • Incorporate molecular dynamics (MD) simulations to model solvent reorganization dynamics post-excitation .

Q. How can researchers resolve contradictions in this compound’s emission behavior across different solvent systems?

Contradictions may arise from varying solvent relaxation rates or probe aggregation. A systematic approach includes:

  • Varying solvent polarity and viscosity to isolate solvent relaxation contributions .
  • Using fluorescence anisotropy to detect aggregation-induced changes in rotational diffusion .
  • Cross-validating results with quantum yield measurements to rule out artifacts .

Q. What advanced techniques are required to elucidate this compound’s dual excited-state population in complex biological membranes?

  • Phase-sensitive detection : Resolve overlapping emission bands by modulating excitation wavelengths .
  • Transient absorption spectroscopy : Track ultrafast (<1 ps) transitions between π-π* and n-π* states .
  • Molecular docking simulations : Map this compound’s orientation in lipid bilayers to correlate emission with local hydration .

Methodological Frameworks

Q. How should researchers design experiments to study this compound’s sensitivity to membrane phase transitions?

  • Controlled lipid systems : Use unilamellar vesicles (e.g., DPPC/cholesterol mixtures) to mimic phase boundaries .
  • Temperature-dependent studies : Acquire emission spectra at 5°C intervals (e.g., 25°C to 45°C) to detect gel-to-fluid transitions .
  • Data normalization : Express intensity ratios (I₃₄₀/I₄₈₀) to minimize instrument-specific variability .

Q. What statistical approaches are recommended for analyzing this compound’s fluorescence lifetime data in heterogeneous environments?

  • Multi-exponential decay fitting : Use software like FLUORESCENCE or OriginLab to deconvolute lifetime components (e.g., τ₁ ≈ 1 ns, τ₂ ≈ 4 ns) .
  • ANOVA testing : Compare lifetime distributions across experimental groups (e.g., healthy vs. oxidized membranes) .
  • Error propagation analysis : Quantify uncertainties from instrument noise and fitting algorithms .

Data Interpretation and Theoretical Modeling

Q. How can researchers address the overestimation of low-energy Stokes shifts in this compound simulations?

  • Refine solvation models : Integrate polarizable continuum models (PCM) with explicit solvent molecules .
  • Benchmark against experimental data : Prioritize solvents with known relaxation times (e.g., acetonitrile) for calibration .

Q. What theoretical frameworks best explain this compound’s dual emission in apolar solvents?

  • State-specific solvation : Attribute high-energy emission to a π-π* state with minimal solvent interaction and low-energy emission to an n-π* state stabilized by hydrogen bonding .
  • Vibronic coupling analysis : Use Raman spectroscopy to detect vibrational modes influencing emission profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.